molecular formula C10H15BN2O2 B581813 (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid CAS No. 1315351-02-0

(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid

Cat. No.: B581813
CAS No.: 1315351-02-0
M. Wt: 206.052
InChI Key: DZSSGUPQPUAIGJ-UHFFFAOYSA-N
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Description

(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid: is an organoboron compound that features a boronic acid group attached to a pyridine ring, which is further substituted with a piperidine moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid typically involves the reaction of 2-chloropyridine with piperidine to form 2-(piperidin-1-yl)pyridine. This intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Mechanism of Action

The mechanism by which (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid exerts its effects is primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Uniqueness: (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in coupling reactions. Its structure allows for selective functionalization and incorporation into more complex molecular frameworks .

Properties

IUPAC Name

(6-piperidin-1-ylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c14-11(15)9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6,14-15H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSSGUPQPUAIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671261
Record name [6-(Piperidin-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315351-02-0
Record name [6-(Piperidin-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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